Home > Products > Screening Compounds P143697 > Molibresib besylate
Molibresib besylate - 1895049-20-3

Molibresib besylate

Catalog Number: EVT-276737
CAS Number: 1895049-20-3
Molecular Formula: C28H28ClN5O5S
Molecular Weight: 582.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Molibresib Besylate is the besylate salt of molibresib, a small molecule inhibitor of the BET (Bromodomain and Extra-Terminal) family of bromodomain-containing proteins with potential antineoplastic activity. Upon administration, molibresib binds to the acetylated lysine recognition motifs on the bromodomain of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histone peptides. This disrupts chromatin remodeling and gene expression. Prevention of the expression of certain growth-promoting genes may lead to an inhibition of tumor cell growth. Characterized by a tandem repeat of bromodomain at the N-terminus, BET proteins, comprising of BRD2, BRD3, BRD4 and BRDT, are transcriptional regulators that play an important role during development and cellular growth.
Overview

Molibresib besylate, also known as GSK525762C, is an investigational small-molecule inhibitor targeting bromodomain and extraterminal (BET) proteins, specifically designed for the treatment of various advanced solid tumors. It has been primarily evaluated in clinical trials focusing on its efficacy and safety in patients with different types of cancers, including nuclear protein in testis midline carcinoma and other solid tumors. This compound is characterized by its oral bioavailability and the ability to inhibit BET proteins, which play a crucial role in regulating gene expression linked to cancer progression .

Source

Molibresib besylate was developed by GlaxoSmithKline and has undergone various phases of clinical trials to assess its pharmacokinetics and therapeutic potential. The compound has shown promise in preliminary studies, leading to further exploration in combination therapies with other anticancer agents .

Classification

Molibresib besylate is classified as a BET inhibitor. BET proteins are involved in the recognition of acetylated lysine residues on histones, influencing chromatin structure and gene transcription. By inhibiting these proteins, molibresib aims to alter the expression of genes associated with tumor growth and survival .

Synthesis Analysis

Methods

The synthesis of molibresib besylate involves several steps that typically include the formation of key intermediates followed by final salt formation with benzenesulfonic acid (besylate). Although specific synthetic routes are proprietary, general methods for synthesizing similar compounds often employ techniques such as:

  • Nucleophilic substitution: Used for forming carbon-nitrogen bonds.
  • Coupling reactions: Essential for constructing complex molecular frameworks.
  • Salt formation: Involves reacting the base form with an appropriate acid to yield the besylate salt.

Technical Details

The synthesis process must ensure high purity and yield, often utilizing chromatographic techniques for purification. Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure

Molibresib besylate's molecular formula is C23H29N3O3SC_{23}H_{29}N_3O_3S, with a molecular weight of approximately 425.56 g/mol. The structure features a core that interacts with the bromodomains of BET proteins, facilitating its inhibitory action.

Data

The compound's structural data can be represented as follows:

  • Molecular Weight: 425.56 g/mol
  • LogP: Indicates lipophilicity, which affects absorption and distribution.
  • Solubility: Critical for bioavailability; studies indicate favorable solubility profiles in relevant solvents.
Chemical Reactions Analysis

Reactions

Molibresib besylate undergoes metabolic transformations primarily through cytochrome P450 enzymes, particularly CYP3A4. This metabolism generates active metabolites that retain similar pharmacological activity as the parent compound.

Technical Details

The metabolic pathway involves:

  • Hydroxylation: Addition of hydroxyl groups to increase solubility.
  • Conjugation: Formation of glucuronides or sulfates which enhance excretion.

These reactions are crucial for determining the pharmacokinetic profile of molibresib besylate in clinical settings .

Mechanism of Action

Process

Molibresib acts by selectively inhibiting BET proteins, disrupting their function in recognizing acetylated lysines on histones. This inhibition leads to altered chromatin dynamics, resulting in decreased transcription of oncogenes associated with tumor growth.

Data

Key points regarding its mechanism include:

  • Inhibition of BRD4: A specific BET protein implicated in transcriptional regulation.
  • Effect on Gene Expression: Results in downregulation of genes promoting cancer cell proliferation and survival.

Studies have shown that this mechanism can lead to apoptosis in cancer cells under specific conditions, highlighting its potential therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Melting Point: Specific melting point data may vary but is essential for characterizing thermal stability.

Chemical Properties

  • pH Stability Range: Important for formulation development.
  • Solubility Profile: Soluble in various organic solvents; insoluble in water.
Applications

Scientific Uses

Molibresib besylate is primarily explored for its applications in oncology, particularly targeting solid tumors resistant to conventional therapies. Its role as a BET inhibitor places it at the forefront of research into epigenetic therapies aimed at modifying gene expression profiles associated with cancer progression.

Ongoing studies are assessing its efficacy in combination with other therapeutic agents to enhance treatment outcomes for patients with advanced malignancies. The compound's unique mechanism also positions it as a candidate for further exploration in other diseases where BET proteins play a significant role .

Properties

CAS Number

1895049-20-3

Product Name

Molibresib besylate

IUPAC Name

benzenesulfonic acid;2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide

Molecular Formula

C28H28ClN5O5S

Molecular Weight

582.1 g/mol

InChI

InChI=1S/C22H22ClN5O2.C6H6O3S/c1-4-24-20(29)12-18-22-27-26-13(2)28(22)19-10-9-16(30-3)11-17(19)21(25-18)14-5-7-15(23)8-6-14;7-10(8,9)6-4-2-1-3-5-6/h5-11,18H,4,12H2,1-3H3,(H,24,29);1-5H,(H,7,8,9)/t18-;/m0./s1

InChI Key

UQGMFOYDYUZADE-FERBBOLQSA-N

SMILES

CCNC(=O)CC1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C.C1=CC=C(C=C1)S(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

Molibresib besylate

Canonical SMILES

CCNC(=O)CC1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C.C1=CC=C(C=C1)S(=O)(=O)O

Isomeric SMILES

CCNC(=O)C[C@H]1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C.C1=CC=C(C=C1)S(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.